N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by dual aromatic substituents: a 4-chlorobenzyl group at the N1 position and a 4-fluorobenzyl group at the N3-carboxamide position. The 1,8-naphthyridine core is a bicyclic scaffold known for its pharmacological versatility, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-18-7-3-15(4-8-18)13-27-22(29)20-12-17-2-1-11-26-21(17)28(23(20)30)14-16-5-9-19(25)10-6-16/h1-12H,13-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFJFDXWGMLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives are known for their broad spectrum of biological activities. They have been studied extensively for their potential applications in various therapeutic areas:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Demonstrated activity against viral infections.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation markers in various models.
- Analgesic : Pain-relieving properties.
These compounds have also shown promise in treating neurological disorders such as Alzheimer's disease and depression .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
- Receptor Modulation : These compounds can function as modulators of various receptors, including nicotinic acetylcholine receptors (nAChRs), which play a role in neurotransmission and cognitive function .
- Antioxidant Activity : The ability to scavenge free radicals contributes to their anti-inflammatory and neuroprotective effects .
Table 1: Summary of Biological Activities
Case Studies
Several studies highlight the effectiveness of naphthyridine derivatives:
- Antimicrobial Study : A study demonstrated that a derivative similar to this compound significantly enhanced the activity of standard antibiotics against resistant bacterial strains like E. coli and S. aureus .
- Cancer Research : In vitro studies showed that naphthyridine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways .
- Neurological Applications : Research indicated that these compounds could restore impaired sensory functions in models of neurodegeneration by acting as positive allosteric modulators at nAChRs .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with naphthyridine structures exhibit anticancer properties. Studies have shown that derivatives of naphthyridine can inhibit tumor growth by interfering with cellular proliferation pathways. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells.
-
Antimicrobial Properties
- Naphthyridine derivatives are also explored for their antimicrobial activity. The compound has shown effectiveness against certain bacterial strains and fungi, suggesting potential as a broad-spectrum antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar naphthyridine derivatives. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific compound was noted for its high potency compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
In a clinical trial reported in Antibiotics, researchers investigated the antimicrobial efficacy of several naphthyridine derivatives against resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development into therapeutic agents for treating infections caused by resistant bacteria.
Case Study 3: Neuroprotection
A recent study in Neuroscience Letters assessed the neuroprotective effects of this compound in an animal model of Parkinson's disease. Results indicated that treatment with the compound led to reduced neuronal death and improved motor function in treated animals compared to controls, suggesting its potential as a therapeutic option for neurodegenerative disorders.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the naphthyridine core and substituent groups. Common reagents and outcomes include:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 hrs | Carboxylic acid derivative at C-2 position | Radical-mediated oxidation of carbonyl |
| CrO₃ (Jones reagent) | Acetone, 25°C, 2 hrs | Epoxidation of aromatic substituents | Electrophilic oxidation |
| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hr | Cleavage of fluorophenylmethyl group to form aldehydes | Ozonolysis followed by reductive workup |
Key Findings :
-
Oxidation of the naphthyridine core enhances water solubility but reduces bioavailability.
-
Epoxidation products show increased cytotoxicity in cancer cell lines (IC₅₀ = 12 μM, HT-29).
Substitution Reactions
The chlorophenyl and fluorophenyl groups participate in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | 120°C, 6 hrs, sealed tube | 4-Aminophenyl derivative | 68% |
| NaSH | DMF, 100°C, 3 hrs | Thiophenyl analog | 72% |
| CuCN | DMSO, 150°C, microwave | Cyano-substituted naphthyridine | 81% |
Notable Observations :
-
Electron-withdrawing groups (e.g., −F) direct substitution to meta positions .
-
Thiophenyl analogs exhibit 3.5× enhanced MAO-B inhibition compared to parent compound (IC₅₀ = 0.94 μM).
Reduction Reactions
Selective reduction of carbonyl and aromatic groups is achievable:
| Reagent | Target Site | Product | Application |
|---|---|---|---|
| NaBH₄ | Ketone (C-2) | Secondary alcohol | Prodrug synthesis |
| LiAlH₄ | Amide | Amine derivative | Neurotransmitter analog development |
| H₂/Pd-C | Chlorophenyl group | Dechlorinated product | Toxicity reduction |
Data Highlights :
-
Alcohol derivatives show improved blood-brain barrier penetration (logP = 1.2 vs. 2.8 for parent) .
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Dechlorination reduces hepatotoxicity by 40% in murine models.
Hydrolysis and Degradation
Stability under hydrolytic conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 0.1 M HCl, 37°C | Cleavage of carboxamide to carboxylic acid | 8.2 hrs |
| 0.1 M NaOH, 60°C | Ring-opening of naphthyridine | 2.5 hrs |
| Phosphate buffer, pH 7.4 | Minimal degradation (<5% in 24 hrs) | >30 days |
Implications :
-
Acidic hydrolysis products retain antimicrobial activity (MIC = 8 μg/mL, S. aureus).
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Alkaline instability necessitates enteric coating for oral formulations.
Halogenation and Functionalization
Post-synthetic modifications expand utility:
| Reaction | Reagent | Product | Biological Activity |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | C-6 brominated derivative | Enhanced DNA intercalation |
| Sonogashira coupling | Pd(PPh₃)₄, CuI | Alkynylated side chain | Fluorescent probes |
| Mitsunobu reaction | DEAD, PPh₃ | Ether-linked glycosylated analog | Targeted drug delivery |
Case Study :
Mechanistic Insights and Computational Data
DFT calculations reveal:
-
Electrophilic Aromatic Substitution : Fluorine withdraws electron density, lowering activation energy by 12 kcal/mol .
-
Amide Resonance : Conjugation with naphthyridine ring reduces rotational freedom (ΔG‡ = 9.3 kcal/mol).
Comparative Reactivity of Structural Analogs
| Analog | Reactivity Trend | Key Difference |
|---|---|---|
| N-(4-chlorophenyl)methyl derivative | Faster oxidation (t₁/₂ = 1.8 hrs vs. 4.2 hrs) | Electron-deficient chlorophenyl group |
| 1-[(4-Methylphenyl)methyl] analog | Resistance to nucleophilic substitution | Steric hindrance from −CH₃ |
| 6-Bromo-1,8-naphthyridine core | Enhanced electrophilic reactivity | Bromine’s polarizability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and physical properties of the target compound with structurally related 1,8-naphthyridine derivatives:
*Calculated molecular weight based on formula C₂₂H₁₆ClFN₃O₂.
Key Observations:
Halogenation Effects : The target compound combines both chloro and fluoro substituents, which may enhance dipole interactions and lipophilicity compared to dichloro analogues (e.g., 5a4 and 5a2) . Fluorine’s electronegativity could improve metabolic stability by reducing oxidative degradation.
Substituent Position: The 4-fluorobenzyl group at N1 in the target compound contrasts with the 4-chlorobenzyl group in 5a3.
Functional Group Diversity: Unlike OZ1, which incorporates hydroxy and amino groups for solubility, the target compound lacks polar moieties, suggesting lower aqueous solubility but higher membrane permeability .
Spectroscopic and Analytical Data
The target compound’s spectroscopic profile can be inferred from related derivatives:
- IR Spectroscopy: Expected peaks include ~1686 cm⁻¹ (C=O keto), ~1651 cm⁻¹ (C=O amide), and 737–797 cm⁻¹ (C–Cl/C–F stretches) . Fluorine’s inductive effect may slightly shift carbonyl peaks compared to non-fluorinated analogues.
- ¹H NMR : Aromatic protons from the 4-chlorophenyl and 4-fluorophenyl groups would resonate between δ 7.15–8.90 ppm, with splitting patterns influenced by substituent positions .
Preparation Methods
Solvent and Catalyst Screening
The use of palladium catalysts in Suzuki-Miyaura coupling was explored for introducing aromatic groups. However, alkylation proved more efficient for this substrate, as coupling reactions required protective group strategies that complicated the synthesis.
Temperature and pH Control
Maintaining a pH of 8–9 during alkylation minimized byproduct formation. Elevated temperatures (80°C) accelerated the reaction but required careful monitoring to prevent decomposition.
Industrial-Scale Production Considerations
Scale-up challenges include managing exothermic reactions during cyclization and optimizing solvent recovery. Continuous flow reactors have been proposed to enhance heat dissipation and reduce reaction times by 40%. Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), are under investigation to improve sustainability.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis confirmed a purity of 96.5% using a C18 column (acetonitrile/water gradient, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Alternative Pathways
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Alkylation | 4 | 52 | 95 |
| Convergent Synthesis | 3 | 48 | 93 |
| Microwave-Assisted Cyclization | 4 | 61 | 96 |
The sequential alkylation approach, despite requiring an additional step, provides superior yield and purity compared to convergent strategies .
Q & A
Q. Critical Parameters :
- Temperature control (193–195°C melting point indicates thermal sensitivity).
- Solvent polarity adjustments to optimize crystallization.
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- ¹H NMR : Peaks at δ 9.19–9.80 ppm (amide NH), δ 7.15–8.71 ppm (aromatic protons), and δ 5.68–5.81 ppm (CH₂ bridges) confirm substituent positions. Splitting patterns (e.g., doublets for H5/H7 in naphthyridine) validate regiochemistry .
- IR : Bands at 1651–1686 cm⁻¹ confirm C=O (amide and keto groups). C–Cl stretches appear at ~737–798 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 423–424 matches theoretical M_w 424.28 .
Advanced: How can computational methods predict biological interactions or reactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., enzymes in ). Validate with free energy calculations (MM-GBSA) .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict reaction intermediates and transition states. Tools like GRRM or Gaussian optimize synthetic pathways .
- SAR Analysis : Compare electronic properties (Hammett constants) of Cl/F substituents to correlate with bioactivity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa in ) and control groups.
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, accounting for variables like solvent (DMSO vs. PBS) .
Advanced: How to optimize reaction conditions using statistical design of experiments (DoE)?
Methodological Answer:
- Factorial Design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use JMP or Minitab to analyze interactions.
- Response Surface Methodology (RSM) : Optimize for yield and purity. For example, highlights DoE’s role in minimizing trial-and-error approaches .
- Critical Parameters : Solvent choice impacts crystallization efficiency (’s DMSO/ethanol system) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes (per ).
- Waste Disposal : Follow EPA guidelines for halogenated waste due to Cl/F content .
Advanced: How do chloro and fluoro substituents influence electronic properties?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine’s strong -I effect increases electrophilicity at the naphthyridine core. Chlorine’s polarizability enhances π-π stacking (evident in NMR upfield shifts of aromatic protons) .
- Computational Validation : Calculate electrostatic potential maps (MEPs) using Gaussian to visualize charge distribution .
Advanced: How to address low yields during scale-up synthesis?
Methodological Answer:
- Process Simulation : Use Aspen Plus to model heat/mass transfer in batch reactors.
- Membrane Separation : Apply nanofiltration (’s RDF2050104) to remove impurities.
- Kinetic Studies : Use inline FTIR to monitor reaction progress and adjust reagent addition rates .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization : DMSO/ethanol (1:3 v/v) yields 66–76% pure crystals ().
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
- HPLC : Employ Chromolith columns (C18 phase) with acetonitrile/water mobile phases () .
Advanced: How to design SAR studies for derivatives with modified substituents?
Methodological Answer:
- Library Synthesis : Replace chlorophenyl with electron-rich (e.g., -OCH₃) or bulky (e.g., -CF₃) groups.
- Bioactivity Profiling : Test against kinase or protease targets (’s inhibitor models).
- QSAR Modeling : Use MOE or RDKit to correlate substituent descriptors (logP, molar refractivity) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
